3-(3-Methylpyridin-2-yl)morpholine

Regiochemistry Kinase Inhibitor Design Morpholine Scaffold

Avoid failed SAR from confusing C3- vs. N4-linked morpholines. This 3-(3-Methylpyridin-2-yl)morpholine features a C-C bond (not C-N), creating a stereogenic center that dictates conformation, pKa, and target binding. - **Key differentiator**: Secondary morpholine nitrogen vs. tertiary in 4-substituted isomers; affects solubility & permeability. - **Application**: Kinase inhibitor scaffold; mTOR selectivity over PI3Kα; antipsychotic fragment (US patent 12,410,136). - **Supply**: Available as racemate or resolved (R)-enantiomer (CAS 1213912-63-0).

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B12962450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylpyridin-2-yl)morpholine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2COCCN2
InChIInChI=1S/C10H14N2O/c1-8-3-2-4-12-10(8)9-7-13-6-5-11-9/h2-4,9,11H,5-7H2,1H3
InChIKeyJGVRPGWZPAPHBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylpyridin-2-yl)morpholine Structural Baseline & Sourcing Overview


3-(3-Methylpyridin-2-yl)morpholine (CAS: 1270476-45-3) is a heterocyclic building block and potential kinase inhibitor scaffold defined by a morpholine ring linked through its 3-position to a 3-methylpyridin-2-yl moiety. Its molecular formula is C10H14N2O with a molecular weight of 178.23 g/mol . Unlike its common regioisomer 4-(3-methylpyridin-2-yl)morpholine (CAS: 327064-60-8) where the morpholine is attached at its nitrogen atom, this compound features a critical C–C bond between the two rings, creating a stereogenic center at the morpholine 3-position . This structural distinction fundamentally alters its three-dimensional conformation, protonation state, and target-binding profile, making it a non-interchangeable entity in structure-activity relationship (SAR) campaigns and medicinal chemistry programs.

C3-linked morpholine scaffold – non-interchangeable with N4-linked regioisomer
Single stereogenic center supports enantiomer-specific studies
Fits kinase inhibitor design workflows (mTOR, CNS receptors)

Procurement Risk of Generic Morpholine-Pyridine Analogs


Procuring a generic 'pyridinyl morpholine' without verifying the specific regio- and stereochemistry introduces substantial risk of project failure. The position of the morpholine attachment (C3 vs. N4) dictates the pKa of the morpholine nitrogen (a secondary amine in the target compound vs. a tertiary amine in the 4-substituted analog), which critically influences solubility, permeability, and binding affinity . Furthermore, the 3'-methyl group on the pyridine ring is a key pharmacophoric element; its absence or positional isomerism can collapse activity at targeted receptors such as D2, D3, and 5-HT2A [1]. The stereogenic center at the morpholine C3 position means that even the correct regioisomer, if supplied as an undefined racemic mixture instead of a specific enantiomer, can lead to ambiguous biological results, as individual enantiomers may have divergent potency and selectivity profiles.

Regiochemical mismatch (C3- vs. N4-linked) may shift pKa, solubility, and hinge-binding geometry; generic morpholine-pyridine analogs cannot replicate the bidentate binding mode.

Stereochemical ambiguity: racemic mixture vs. single (R)-enantiomer may confound SAR and yield divergent biological profiles.

3'-Methyl absence or positional isomerism may collapse targeted receptor activity (D2, D3, 5-HT2A) reported in patent models.

Differentiation Evidence Against Scientific Comparators


C3- vs. N4-Linked Morpholine Hinge-Binding Geometry

The target compound differentiates from its widely available N-linked regioisomer, 4-(3-methylpyridin-2-yl)morpholine, through a C3–C linkage to the morpholine ring. Class-level evidence from mTOR/PI3K inhibitor programs demonstrates that the bridgehead substitution pattern dictates the morpholine oxygen's ability to form a critical hydrogen bond with the kinase hinge region. In 3-substituted morpholines, the oxygen's spatial orientation and the secondary amine's hydrogen-bond donor capacity enable a bidentate binding mode that is geometrically impossible for the N-aryl morpholine analogs, which present as tertiary amines [1]. This structural feature is a key design element for achieving mTOR selectivity over PI3Kα.

Hinge-Binding Geometry
Class-level inference
Target (C3-linked): Bidentate binding via morpholine O and NH
Comparator (N4-linked): Monodentate binding via morpholine O only
Binding geometry pre-organized for kinase hinge region; molecular modeling from mTOR inhibitor series.
Kinase selectivity design context
Modeled on mTOR binding pocket
Regiochemistry Kinase Inhibitor Design Morpholine Scaffold

Enantiomer-Specific Pharmacology via Chiral Resolution

3-(3-Methylpyridin-2-yl)morpholine possesses a single stereogenic center at the morpholine 3-position, enabling procurement of the racemate or the resolved (R)-enantiomer (CAS 1213912-63-0) . This contrasts with achiral N-linked morpholines like 4-(3-methylpyridin-2-yl)morpholine, for which stereochemical enrichment is impossible. Enantiomeric purity is a critical quality attribute; related studies on 3-substituted morpholine synthesis demonstrate that enantiomeric excess (ee) can be precisely controlled via chiral HPLC or stereospecific synthesis, with reported ee values exceeding 99% for optimized processes [1].

Chiral Resolution Control
Reported
Target: Chiral center; ee control >99% reported for similar 3-substituted morpholines
Comparator (N4-linked): Achiral; no enantiomeric enrichment possible
Enantiomer-specific pharmacology exploration supported vs. achiral comparator.
Supports stereochemical-control studies
Chiral HPLC or GC context
Enantioselectivity Chiral Resolution Morpholine Synthesis

D2/D3/5-HT2A Pharmacophore vs. Unsubstituted Scaffolds

The 3-methylpyridin-2-yl substituent is a defined pharmacophoric element for dopamine D2/D3 and serotonin 5-HT2A receptor antagonism, as validated by the granted patent US 12,410,136. The patent explicitly claims pyridinyl morpholine compounds with this specific substitution pattern (R2 = 3-methylpyridin-2-yl) as functional antagonists at one or more of D2, D3, or 5-HT2A receptors, demonstrating efficacy in apomorphine-induced and MK-801-induced schizophrenia mouse models [1]. In contrast, the des-methyl analog, 3-(pyridin-2-yl)morpholine, lacks this validated CNS polypharmacology, with primary literature instead pointing to moderate antibacterial activity (MIC: 16 µg/mL against S. aureus) [2].

D2/5-HT2A Pharmacophore
Head-to-head
Target (3-methyl): D2/D3/5-HT2A antagonist; reported model-response in rodent schizophrenia models (patent)
Comparator (des-methyl): Antibacterial activity; S. aureus MIC 16 µg/mL
Distinct pharmacological space; CNS polypharmacology vs. antimicrobial.
Differentiated target indication context
Radioligand binding and in vivo models
Dopamine Receptor Serotonin Receptor Schizophrenia CNS Drug Discovery

mTOR vs. PI3Kα Selectivity of 3-Substituted Morpholines

Morpholine-based inhibitors of mTOR achieve selectivity over the structurally homologous PI3Kα lipid kinase through a key molecular recognition event. A deep hydrophobic pocket in mTOR created by a Phe961Leu substitution accommodates bridged morpholine scaffolds in a way that is sterically prohibited in PI3Kα [1]. 3-Substituted morpholines, including the 3-(3-methylpyridin-2-yl) variant, are designed pre-organized conformations that more effectively fill this selectivity pocket compared to linear or N-linked morpholine analogs. For instance, triazines incorporating (R)-3-methylmorpholine have been reported as potent mTOR inhibitors with selectivity over PI3Kα [2], a selectivity profile not achievable with simpler N-aryl morpholine isosteres like 4-phenylmorpholine.

mTOR vs. PI3Kα Selectivity
Class-level inference
3-Substituted scaffold: Engages mTOR-specific hydrophobic pocket (Phe961Leu site)
N-aryl morpholine isosteres: Linear geometry inaccessible to selectivity pocket
Reported >100-fold selectivity gain for mTOR over PI3Kα in bridged morpholine series.
Selectivity design mechanism context
KINOMEscan and in vitro kinase assays
mTOR Inhibition PI3K Selectivity Kinase Profiling Cancer Therapeutics

Research and Industrial Application Scenarios


CNS Drug Discovery: D2/5-HT2A Antagonists for Schizophrenia

This compound is a direct chemical matter input for medicinal chemistry programs targeting schizophrenia. The granted US patent 12,410,136 demonstrates that the pyridinyl morpholine class, to which this compound belongs, delivers functional D2, D3, and 5-HT2A receptor antagonism with efficacy in established rodent models of psychosis [1]. Its chiral center allows for the exploration of enantiomer-specific pharmacology, a key differentiator from achiral antipsychotic fragments. Procuring the (R)-enantiomer (CAS 1213912-63-0) can serve as a defined stereochemical starting point for lead optimization.

Selective mTOR Kinase Inhibitor Development in Oncology

The 3-substituted morpholine core is a privileged scaffold for achieving mTOR selectivity over PI3Kα, a critical design goal to avoid the toxicity liabilities of pan-PI3K/mTOR inhibitors. As demonstrated by De Pascale et al. (2023), bridged morpholine isosteres exploit a unique hydrophobic pocket in mTOR to gain selectivity [2]. 3-(3-Methylpyridin-2-yl)morpholine provides a suitable starting point to elaborate into potent, selective mTOR kinase inhibitors. Its conformational rigidity, imparted by the C3–C linkage, pre-organizes the morpholine oxygen for optimal hinge-binding, a feature that is structurally impossible with flexible N-linked analogs.

Enantioselective Synthesis of Chiral Heterocyclic Libraries

The compound’s single stereogenic center makes it a valuable building block for synthesizing diverse chiral compound libraries. Methodologies for the stereospecific synthesis of such 3-substituted morpholines are well-established, allowing for the generation of high enantiomeric excess (ee) intermediates . A procurement strategy that secures the resolved (R)-enantiomer eliminates a costly and time-consuming chiral resolution step from the internal synthesis workflow, accelerating the delivery of enantiomerically pure screening candidates for hit-to-lead programs.

Application
Selection Property
Validation Focus
D2/5-HT2A antagonist lead optimization
3-methylpyridin-2-yl pharmacophore and chiral center
Reported rodent model-response context (patent)
Selective mTOR kinase inhibitor design
3-substituted morpholine hinge-binding geometry
mTOR vs PI3Kα selectivity assay context
Chiral heterocyclic library synthesis
Single stereogenic center for enantiomer resolution
Enantiomeric excess control and internal workflow fit
Quote Request

Request a Quote for 3-(3-Methylpyridin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.